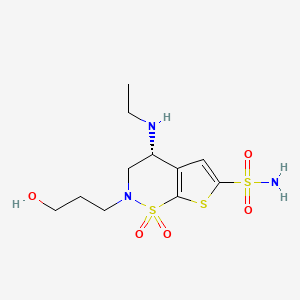

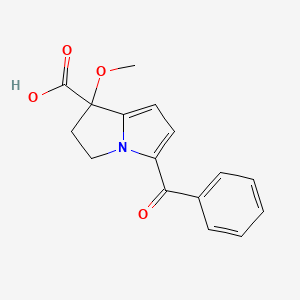

(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+/-)-5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C16H15NO4 and its molecular weight is 285.299. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of Rac 1-Methoxy Ketorolac are the GTPases, specifically Cdc42 and Rac1 . These proteins are central regulators of cancer cell migration, adhesion, and invasion , making them attractive therapeutic targets in various types of cancer, including renal cell carcinoma and ovarian cancer .

Mode of Action

Rac 1-Methoxy Ketorolac acts as an allosteric inhibitor of Cdc42 and Rac1 . It modulates these GTPases, leading to a reduction in downstream p21-activated kinases (PAK1/PAK2) effector activation by more than 80% . This modulation results in significant changes in cell behaviors critical for invasion and metastasis .

Biochemical Pathways

Rac 1-Methoxy Ketorolac influences the Rac-1/HIF-1α/DDX3/β-catenin signalling pathway . It causes significant downregulation of proliferation markers (Ki-67, Cyclin D1, pRB, and DDX3), migration/invasion markers (Rac-1, Cdc42, and Tiam1), and angiogenesis markers (HIF-1α and VEGF) . Moreover, it upregulates the expression of the tumor suppressor Par-4, which is typically downregulated in renal cell carcinoma .

Biochemical Analysis

Cellular Effects

Rac 1-Methoxy Ketorolac has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit the activation of Rac1 and Cdc42, two GTPases that play crucial roles in cell migration, adhesion, and invasion . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Rac 1-Methoxy Ketorolac exerts its effects at the molecular level through several mechanisms. It acts as an allosteric inhibitor of Cdc42 and Rac1 . This inhibition reduces the activation of downstream p21-activated kinases (PAK1/PAK2), which are critical for cell migration and invasion

Metabolic Pathways

Rac 1-Methoxy Ketorolac is involved in several metabolic pathways. For instance, it has been found to modulate the Rac1/HIF-1α/DDX3/β-catenin signalling pathway

Properties

IUPAC Name |

5-benzoyl-1-methoxy-2,3-dihydropyrrolizine-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-21-16(15(19)20)9-10-17-12(7-8-13(16)17)14(18)11-5-3-2-4-6-11/h2-8H,9-10H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDFTXJNJRPKPJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCN2C1=CC=C2C(=O)C3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391053-45-4 |

Source

|

| Record name | 5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-BENZOYL-1-METHOXY-2,3-DIHYDRO-1H-PYRROLIZINE-1-CARBOXYLIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1E6HRS114R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)